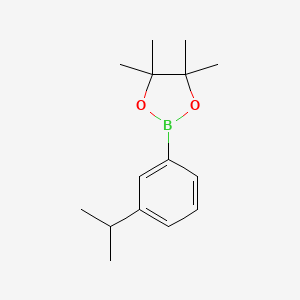

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 325142-91-4) is a boronic ester featuring a 3-isopropylphenyl substituent attached to a 1,3,2-dioxaborolane backbone. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boron source. The isopropyl group at the meta position of the phenyl ring introduces steric bulk, which can influence both synthetic accessibility and application-specific performance .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-11(2)12-8-7-9-13(10-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCXIHAXGJPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623707 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325142-89-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes reactions typical of boronic esters. These include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid.

Wissenschaftliche Forschungsanwendungen

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in the following areas:

Organic Synthesis: It is a key reagent in the Suzuki-Miyaura coupling reaction, which is essential for the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.

Wirkmechanismus

The primary mechanism by which 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in the Suzuki-Miyaura coupling reaction. In this reaction, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the base, which facilitate the reaction steps .

Vergleich Mit ähnlichen Verbindungen

Reactivity and Selectivity

- Steric Effects : The 3-isopropyl group in the target compound imposes greater steric hindrance compared to smaller substituents (e.g., methyl or methoxy), reducing undesired side reactions in cross-couplings .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2118230-75-2) increase electrophilicity, enhancing reactivity in Suzuki couplings, while electron-donating groups (e.g., methoxy in ) slow reactivity but improve solubility .

- Regioselectivity : Ligand choice (e.g., Ir or Pd catalysts) and borane source (B2Pin2 vs. HBpin) dramatically influence regioselectivity. For example, HBpin favors meta-borylation in sterically congested systems, whereas B2Pin2 prefers ortho/para positions .

Physical Properties

- Solubility : Hydrophobic substituents (e.g., isopropyl, cyclopropyl) reduce water solubility but improve compatibility with organic solvents. Methoxy or hydroxyl groups increase polarity .

- Thermal Stability : Bulky substituents (e.g., isopropyl, anthryl) enhance thermal stability, critical for high-temperature reactions .

Biologische Aktivität

2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family known for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in drug development, particularly in targeting specific biological pathways associated with various diseases.

- Molecular Formula : C15H23BO2

- Molecular Weight : 246.15 g/mol

- CAS Number : 325142-89-0

- IUPAC Name : 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity Overview

The biological activity of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored in various studies focusing on its pharmacological properties. The following sections summarize key findings from recent research.

Anticancer Properties

Several studies have indicated that compounds within the dioxaborolane class exhibit significant anticancer activity. For instance:

- Growth Inhibition : Research has shown that derivatives similar to 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can inhibit the growth of cancer cells while sparing non-tumorigenic cells. A study highlighted that certain dioxaborolanes demonstrated selective cytotoxicity against hepatocellular carcinoma (HCC) cell lines at concentrations as low as 10 µM .

The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways:

- Cell Signaling : Investigations into the cellular mechanisms revealed alterations in phosphoprotein levels and localization upon treatment with dioxaborolanes. This suggests that the compound may interfere with signaling cascades critical for cancer cell proliferation and survival .

Study 1: In Vitro Assessment of Antitumor Activity

In a controlled laboratory setting, researchers evaluated the effects of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer)

- Results : The compound exhibited a dose-dependent inhibition of cell viability in HepG2 cells but had minimal effects on MCF7 cells at similar concentrations.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 10 | High |

| MCF7 | >50 | Low |

Study 2: In Vivo Efficacy

A preliminary in vivo study assessed the therapeutic potential of this compound in mouse models of cancer:

- Model Used : Xenograft model with human liver cancer cells.

- Findings : Administration of the compound resulted in a significant reduction in tumor volume compared to control groups.

Safety and Toxicology

While exploring the biological activity of this compound is crucial for its potential therapeutic use, safety profiles must also be considered:

- Toxicity Studies : Initial toxicity assessments indicated that at therapeutic doses used in studies (up to 20 µM), there were no significant adverse effects observed on normal cell lines. However, further comprehensive toxicological evaluations are necessary to establish a complete safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.